molecular formula C23H26N2O2S B2679581 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclopentylthio)acetamide CAS No. 1323793-43-6

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclopentylthio)acetamide

Cat. No.: B2679581
CAS No.: 1323793-43-6
M. Wt: 394.53
InChI Key: PTBGJNRIXVWXCY-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclopentylthio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoyl group attached to a tetrahydroquinoline ring, which is further connected to a cyclopentylthioacetamide moiety. The intricate structure of this compound suggests it may have interesting chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclopentylthio)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroquinoline core, which can be achieved through the Pictet-Spengler reaction. This involves the condensation of an aromatic aldehyde with an amine, followed by cyclization.

Next, the benzoyl group is introduced via Friedel-Crafts acylation, where the tetrahydroquinoline is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclopentylthio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent, pending further research.

    Industry: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclopentylthio)acetamide exerts its effects is not fully understood. its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclohexylthio)acetamide
  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclopropylthio)acetamide

Uniqueness

Compared to similar compounds, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclopentylthio)acetamide features a cyclopentylthio group, which may confer unique chemical and biological properties. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets, potentially making it more effective in certain applications.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-cyclopentylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c26-22(16-28-20-10-4-5-11-20)24-19-12-13-21-18(15-19)9-6-14-25(21)23(27)17-7-2-1-3-8-17/h1-3,7-8,12-13,15,20H,4-6,9-11,14,16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBGJNRIXVWXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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